Cas no 20127-63-3 (9H-pyrido3,4-bindole-1-carbaldehyde)

9H-Pyrido[3,4-b]indole-1-carbaldehyde is a heterocyclic organic compound featuring a fused pyridoindole core with a formyl functional group at the 1-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both nitrogen-containing heterocycles and an aldehyde group allows for versatile reactivity, enabling further functionalization through condensation, nucleophilic addition, or cyclization reactions. Its rigid polycyclic framework may also contribute to enhanced binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
9H-pyrido3,4-bindole-1-carbaldehyde structure
20127-63-3 structure
Product Name:9H-pyrido3,4-bindole-1-carbaldehyde
CAS No:20127-63-3
MF:C12H8N2O
MW:196.20472240448
MDL:MFCD14706724
CID:909067
PubChem ID:5317375
Update Time:2025-11-01

9H-pyrido3,4-bindole-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[3,4-b]indole-1-carboxaldehyde
    • 1-FORMYL-BETA-CARBOLINE
    • 9H-beta-carboline-1-carbaldehyde
    • 9H-Pyrido[3,4-b]indole-1-carbaldehyde
    • AC1NSVHT
    • CHEMBL2171348
    • CTK4E3341
    • NSC149850
    • Kumujian C
    • 9H-b-Carboline-1-carbaldehyde
    • BCP05772
    • InChI=1/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14
    • SB35163
    • SCHEMBL3621970
    • BS-50118
    • 1-Formyl-
    • 9H-pyrido[3, 4-b]indole-1-carbaldehyde
    • 9H-Beta-carboline-1-carbaldehyde #
    • DTXSID10415722
    • A-carboline
    • 1-Formyl-.beta.-carboline
    • beta-carboline-1-carbaldehyde
    • NSC-149850
    • AM807374
    • 20127-63-3
    • MFCD14706724
    • CS-0196964
    • AKOS015901393
    • NSC 149850
    • 1-Formyl-β-carboline
    • DB-369766
    • CHEBI:228961
    • 9H-pyrido3,4-bindole-1-carbaldehyde
    • MDL: MFCD14706724
    • Inchi: 1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H
    • InChI Key: CHQBGSRZQLMDEX-UHFFFAOYSA-N
    • SMILES: O=CC1C2=C(C=CN=1)C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 196.06374
  • Monoisotopic Mass: 196.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.392
  • PSA: 45.75
  • LogP: 2.52860

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9H-pyrido3,4-bindole-1-carbaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:20127-63-3)9H-Pyrido[3,4-b]indole-1-carbaldehyde
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:20127-63-3)9H-pyrido3,4-bindole-1-carbaldehyde
Order Number:A851444
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Purity:99%
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Additional information on 9H-pyrido3,4-bindole-1-carbaldehyde

Introduction to 9H-pyrido[3,4-b]indole-1-carbaldehyde (CAS No. 20127-63-3)

9H-pyrido[3,4-b]indole-1-carbaldehyde, identified by the chemical identifier CAS No. 20127-63-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridoindole class, a structural motif known for its biological significance and potential therapeutic applications. The unique arrangement of nitrogen and benzene rings in its structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.

The molecular structure of 9H-pyrido[3,4-b]indole-1-carbaldehyde consists of a fused system of a pyridine ring and an indole moiety, with a formyl group (-CHO) at the 1-position. This configuration allows for diverse functionalization and interaction with biological targets, making it a versatile intermediate in synthetic chemistry. The presence of the aldehyde group enhances its reactivity, enabling further derivatization through condensation, oxidation, or reduction reactions, which are pivotal in constructing more complex molecular entities.

In recent years, there has been growing interest in exploring the pharmacological potential of 9H-pyrido[3,4-b]indole derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways. For instance, derivatives of this scaffold have been investigated for their anti-inflammatory, antitumor, and antimicrobial properties. The aldehyde functionality at the 1-position serves as a critical handle for further chemical manipulation, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of these molecules.

One of the most compelling aspects of 9H-pyrido[3,4-b]indole-1-carbaldehyde is its role as a key intermediate in the synthesis of biologically active agents. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as kinases and proteases, which are implicated in various diseases. The indole core is particularly well-suited for interactions with aromatic residues in protein binding pockets, while the aldehyde group facilitates covalent bonding or Schiff base formation, enhancing target specificity.

Recent advancements in computational chemistry have further accelerated the exploration of 9H-pyrido[3,4-b]indole-1-carbaldehyde derivatives. Molecular docking studies have identified several promising analogs with enhanced binding affinity to therapeutic targets. These virtual screening approaches have been complemented by experimental validation, where synthetic derivatives have been tested for their biological efficacy. Such interdisciplinary efforts highlight the compound's significance as a building block in drug discovery pipelines.

The synthesis of 9H-pyrido[3,4-b]indole-1-carbaldehyde itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors like tryptophan or indole derivatives. However, recent reports have demonstrated more efficient routes employing transition metal-catalyzed reactions or microwave-assisted synthesis, which significantly reduce reaction times and improve yields.

The versatility of 9H-pyrido[3,4-b]indole-1-carbaldehyde extends beyond its use as an intermediate; it also serves as a model compound for studying electronic and photophysical properties. The conjugated system formed by the pyridine and indole rings allows for tunable absorption and emission characteristics, making it relevant in materials science applications such as organic light-emitting diodes (OLEDs) or sensors.

In conclusion,9H-pyrido[3,4-b]indole-1-carbaldehyde (CAS No. 20127-63-3) represents a structurally fascinating and biologically relevant compound with broad implications in pharmaceutical research and industrial applications. Its unique scaffold and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new synthetic strategies and biological functions associated with this molecule,9H-pyrido[3,4-b]indole-1-carbaldehyde is poised to remain at the forefront of drug discovery efforts.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:20127-63-3)9H-Pyrido[3,4-b]indole-1-carbaldehyde
LE15237
Purity:99%
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Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:20127-63-3)9H-pyrido3,4-bindole-1-carbaldehyde
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Purity:99%
Quantity:1g
Price ($):377.0
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